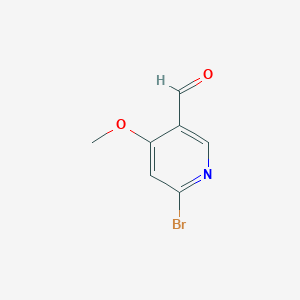

6-Bromo-4-methoxynicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSGXYWUOUSESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Halogenated Nicotinaldehydes Within Pyridine Chemistry Research

Halogenated pyridines are cornerstone intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis. nih.gov The introduction of a halogen atom, such as bromine, onto the pyridine (B92270) ring serves several critical functions. rroij.com It provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. researchgate.netatlantis-press.com Furthermore, halogenation significantly alters the electronic properties of the pyridine ring, influencing its reactivity and the acidity of other substituents. researchgate.net

The presence of halogens is a common feature in many FDA-approved drugs, where they can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability, and increase lipophilicity, which can aid in cell membrane permeation. researchgate.netnih.gov Natural products, particularly those from marine sources, also feature halogenated heterocyclic structures, highlighting their biological relevance. nih.govnih.gov Nicotinaldehydes bearing a halogen are thus highly sought-after precursors, combining the synthetic versatility of the aldehyde group with the multifunctionality imparted by the halogen substituent. Research in this area focuses on developing selective halogenation methods for pyridine rings and exploring the use of these halogenated intermediates in the synthesis of novel bioactive compounds. nih.govachemblock.com

Significance of the Nicotinaldehyde Scaffold in Synthetic Organic Chemistry

The nicotinaldehyde framework, also known as pyridine-3-carbaldehyde, is a versatile scaffold in organic synthesis. researchgate.netgoogle.com Its aldehyde functional group is readily transformable into a wide variety of other functionalities. For instance, it can undergo:

Oxidation to form nicotinic acid derivatives.

Reduction to yield (pyridin-3-yl)methanol compounds.

Reductive amination to produce substituted aminomethyl-pyridines.

Wittig and related olefination reactions to form carbon-carbon double bonds.

Condensation reactions with amines, hydrazines, and semicarbazides to form imines, hydrazones, and thiosemicarbazones, respectively. nih.govacs.org

Structural Features and Positional Isomerism in Bromomethoxy Substituted Pyridines

The specific placement of the bromo and methoxy (B1213986) groups on the nicotinaldehyde scaffold has a profound impact on the molecule's chemical properties and reactivity. The study of positional isomers is crucial for understanding structure-activity relationships. In the case of 6-Bromo-4-methoxynicotinaldehyde, the substituents are positioned to exert distinct electronic effects. The methoxy group at the 4-position is electron-donating through resonance, while the bromine at the 6-position is electron-withdrawing through induction but can also participate in halogen bonding. mdpi.com

Comparing this compound with its isomers reveals the subtleties of these electronic interactions. For instance, the linkage manner of a pyridine (B92270) ring in different positional isomers has been shown to influence molecular configuration and photophysical properties in other classes of pyridine derivatives. nih.gov

Below is a comparative table of this compound and some of its structural isomers:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 1060805-10-8 | C₇H₆BrNO₂ | Methoxy at C4, Bromo at C6 |

| 2-Bromo-6-methoxynicotinaldehyde americanelements.com | 1060810-41-4 | C₇H₆BrNO₂ | Methoxy at C6, Bromo at C2 |

| 6-Bromo-4-hydroxynicotinaldehyde achemblock.com | 1260665-55-1 | C₆H₄BrNO₂ | Hydroxy at C4, Bromo at C6 |

| 6-Bromonicotinaldehyde bldpharm.com | 149806-06-4 | C₆H₅BrNO | Bromo at C6, no C4 substituent |

| 6-Bromo-4-methoxynicotinonitrile bldpharm.com | 1369804-85-2 | C₇H₅BrN₂O | Nitrile at C3 instead of aldehyde |

This interactive table highlights the isomeric variations and related structures.

The different substitution patterns affect the electron density of the pyridine ring and the reactivity of the aldehyde group. For example, the electron-donating methoxy group in this compound can influence the electrophilicity of the aldehyde's carbonyl carbon. In contrast, a hydroxyl group, as seen in 6-bromo-4-hydroxynicotinaldehyde, introduces the possibility of proton donation and different hydrogen bonding patterns. achemblock.com These isomeric differences are critical in fields like drug design, where precise positioning of functional groups is necessary to achieve optimal interaction with a biological target.

Overview of Research Trajectories for Substituted Pyridine Carboxaldehyde Derivatives

Research involving substituted pyridine (B92270) carboxaldehydes is dynamic and multifaceted, with a strong emphasis on medicinal chemistry and materials science. A primary trajectory involves the synthesis of novel derivatives for biological screening. nih.govacs.org These compounds are frequently used as key intermediates in the development of potential treatments for a range of diseases, including cancer and fungal infections. acs.orgnih.gov The aldehyde function serves as a versatile anchor for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Another significant research direction is the use of these aldehydes in the construction of complex heterocyclic systems. Through multi-component reactions and cyclization cascades, substituted pyridine carboxaldehydes can be converted into fused ring systems and other elaborate molecular architectures. researchgate.net This is particularly relevant in the search for new kinase inhibitors and other targeted therapies, where the pyridine scaffold is a common feature.

In materials science, pyridine-based aldehydes are used to synthesize ligands for metal-organic frameworks (MOFs) and functional dyes. The nitrogen atom of the pyridine ring can coordinate with metal ions, while the rest of the substituted aromatic structure can be tailored to control the properties of the resulting material, such as its porosity, fluorescence, or catalytic activity. researchgate.net The continued development of efficient synthetic routes to access diverse substituted pyridine carboxaldehydes, like 6-Bromo-4-methoxynicotinaldehyde, is essential for advancing these research frontiers. google.com

Synthetic Methodologies for this compound and Related Analogs

The synthesis of substituted pyridine aldehydes, such as this compound, is a critical process in the development of new pharmaceuticals and agrochemicals. These compounds serve as versatile building blocks, and their preparation involves strategic functionalization of the pyridine core. This article details the key synthetic methodologies for introducing the requisite bromo, methoxy (B1213986), and aldehyde functionalities onto the pyridine ring.

Applications of 6 Bromo 4 Methoxynicotinaldehyde As a Synthetic Building Block

Construction of Fused Heterocyclic Ring Systems

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 6-Bromo-4-methoxynicotinaldehyde allows for its effective use in the synthesis of various fused heterocyclic compounds. These structures are of significant interest due to their prevalence in biologically active molecules and functional materials.

Pyridine-Fused Compounds, including Naphthyridine and Pyrazolo[1,5-a]pyridine (B1195680) derivatives

The synthesis of fused pyridine systems is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for creating these intricate molecular architectures.

Naphthyridines , also known as pyridopyridines, are a class of diazanaphthalenes that exhibit a wide range of biological activities. nih.gov The synthesis of 1,6-naphthyridin-2(1H)-ones, for instance, can be achieved from starting materials like 4-aminonicotinaldehyde. nih.gov While direct use of this compound is not explicitly detailed in the provided context, its structural similarity to key intermediates suggests its potential as a starting point for substituted naphthyridine derivatives. The aldehyde functionality can participate in condensation reactions, a common strategy in the assembly of such bicyclic systems. nih.gov For example, the reaction of 4-aminonicotinonitrile (B111998) with diethyl malonate leads to the formation of a 1,6-naphthyridin-2(1H)-one scaffold. nih.gov

Pyrazolo[1,5-a]pyridine derivatives are another important class of fused N-heterocycles with significant medicinal applications, including their use as kinase inhibitors. nih.govnih.gov The synthesis of these compounds often involves the cyclization of appropriately substituted pyrazole (B372694) precursors. nih.gov While the direct application of this compound is not explicitly mentioned, its aldehyde group can be a key handle for constructing the necessary pyrazole intermediate. For instance, a common synthetic route involves the reaction of a substituted acetonitrile (B52724) with N,N-dimethylformamide dimethyl acetal (B89532) to form a 3-(dimethylamino)acrylonitrile (B1336122) derivative, which then reacts with hydrazine (B178648) to yield a 1H-pyrazol-5-amine. nih.gov This pyrazole amine can then undergo further cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The bromo and methoxy (B1213986) substituents on the starting aldehyde would be carried through the synthesis, leading to functionalized pyrazolo[1,5-a]pyridine analogues. google.com

The versatility of pyridine-based starting materials is further highlighted by the synthesis of various fused systems through reactions with different reagents. For example, treatment of a 6-amino-substituted pyridinecarbonitrile with malononitrile (B47326) can yield a 1,8-naphthyridine (B1210474) derivative. nih.govresearchgate.net Similarly, reaction with ethyl acetoacetate (B1235776) can lead to pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net The reactivity of a hydrazide derivative of a pyridinecarbonitrile with reagents like acetic acid or phenylisothiocyanate can produce pyrazolo-[3,4-b]-pyridine structures. nih.govresearchgate.net

Chromone (B188151) Derivatives

Chromones, or 1,4-benzopyran-4-ones, are a class of oxygen-containing heterocyclic compounds that are widespread in nature and exhibit a broad spectrum of biological activities. ijmrset.com The synthesis of chromone derivatives can be achieved through various methods, often involving the cyclization of o-hydroxyacetophenones. core.ac.ukijrpc.com While this compound is a pyridine derivative, its aldehyde functionality can be utilized in reactions that lead to chromone-like structures, or it could be incorporated into more complex molecules containing a chromone moiety.

For instance, substituted chromone-3-carbaldehydes are key intermediates in the synthesis of more complex chromone derivatives. core.ac.uk These can be synthesized from the corresponding o-hydroxyacetophenones. core.ac.uk While not a direct precursor, the aldehyde group of this compound could potentially be involved in condensation reactions with phenolic compounds to build chromone-like frameworks, although this specific application is not detailed in the provided search results. The development of synthetic routes to functionalized chroman-4-ones and chromones often involves modifications at various positions of the chromone ring. gu.se

Quinoline (B57606) and Isoquinoline (B145761) Frameworks

Quinolines and their isomers, isoquinolines, are fundamental heterocyclic structures found in numerous natural products and synthetic compounds with significant pharmacological properties. youtube.com The synthesis of these frameworks can be accomplished through various named reactions.

The preparation of quinoline derivatives often involves the cyclization of aniline (B41778) precursors. For example, 6-bromo-4-iodoquinoline, an important intermediate for biologically active compounds, can be synthesized from 4-bromoaniline. atlantis-press.comresearchgate.net The Knorr synthesis, which involves the condensation of β-keto esters with anilines, is a classic method for preparing quinolin-2(1H)-ones. researchgate.net While this compound is not a direct starting material in these classical syntheses, its aldehyde group offers a potential entry point for constructing the quinoline ring through alternative strategies.

The synthesis of isoquinoline derivatives can also be achieved from pyridine-based precursors. For example, the reaction of a substituted pyridinecarbonitrile with arylidene malononitrile has been shown to afford isoquinoline derivatives. nih.govresearchgate.net This highlights the potential of the nitrile group (which can be derived from an aldehyde) in the construction of the isoquinoline skeleton.

Precursor for Advanced Organic Materials

The unique electronic and structural properties of this compound make it a valuable precursor for the synthesis of advanced organic materials with specific functionalities.

Photochromic Compounds for Recording and Memory Materials

Photochromic compounds, which undergo reversible color changes upon exposure to light, are of great interest for applications in data recording and optical memory devices. While the direct use of this compound in the synthesis of photochromic materials is not explicitly detailed in the provided search results, the synthesis of photochromic coordination polymers often utilizes ligands with specific functionalities. The aldehyde group of this compound could be modified to incorporate it into larger, photo-responsive molecular systems.

Polymeric Materials Synthesis

Conjugated polymers are a class of materials with interesting electronic and optical properties, making them suitable for applications in organic electronics. rsc.org The synthesis of these polymers often involves the polymerization of functionalized monomers. This compound, with its reactive sites, could potentially be converted into a monomer and subsequently polymerized. The bromine atom could be utilized in cross-coupling reactions, a common method for polymer chain growth.

Furthermore, the synthesis of polymer composites with luminescent properties often involves the incorporation of a luminescent filler into a polymer matrix. mdpi.com While not a direct component, the structural motifs present in this compound could be part of a larger luminescent molecule used as a dopant.

Lack of Specific Research on this compound Limits Elucidation of Its Applications

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific research into the applications of the chemical compound this compound. While the structure of this pyridine-based aldehyde suggests potential as a versatile synthetic building block, there is currently no available data to substantiate its use in several advanced applications, including organic photovoltaics, specific ligand design, or the synthesis of complex molecular architectures for chemical biology.

The requested detailed analysis of this compound's role in organic photovoltaics development, its ability to form chelate ligands or act as a component in metal-organic frameworks (MOFs), and its utility as an intermediate in creating structurally diverse pyridine analogues or functionalized scaffolds for chemical biology cannot be provided due to the absence of published research in these areas.

General principles of organic chemistry allow for theoretical postulation of its reactivity; the aldehyde group can undergo various transformations, and the bromo- and methoxy-substituted pyridine ring offers sites for cross-coupling reactions and other modifications. However, without specific studies on this compound, any discussion of its application in the specified fields would be purely speculative and not based on scientific evidence.

Further investigation and publication in peer-reviewed journals are necessary to determine the actual roles and potential of this compound in these and other areas of chemical science. At present, the scientific community has not directed its focus towards the specific applications outlined.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-4-methoxynicotinaldehyde, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves halogenation and functional group modifications. A validated approach starts with 5-bromo-2-methoxypyridine , where a formyl group is introduced via directed ortho-metalation (DoM) or Vilsmeier-Haack reaction. Key steps include:

- Reaction Conditions : Use of LDA (lithium diisopropylamide) at −78°C in anhydrous THF for deprotonation, followed by quenching with DMF to install the aldehyde group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .

- Yield Optimization : Control of temperature, stoichiometry, and inert atmosphere (argon/nitrogen) minimizes side reactions.

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Vilsmeier-Haack | 65–70 | 90 | Over-halogenation side products |

| Directed Metalation | 75–80 | 95 | Sensitivity to moisture |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

- NMR : H NMR (400 MHz, CDCl) confirms the aldehyde proton at δ 10.2–10.4 ppm and methoxy group at δ 3.9–4.1 ppm. C NMR identifies the carbonyl carbon at δ 190–195 ppm .

- X-ray Crystallography : Resolves bromine and methoxy substituent positions on the pyridine ring (space group P2/c, R-factor < 5%) .

- Mass Spectrometry : High-resolution ESI-MS ([M+H] at m/z 216.96) verifies molecular formula CHBrNO .

Q. How does the reactivity of this compound compare to its chloro or methyl analogs?

Methodological Answer: The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro or methyl analogs. For example:

- Suzuki Coupling : Bromine participates efficiently in cross-coupling with aryl boronic acids (Pd(PPh), NaCO, DMF/HO, 80°C), yielding biaryl derivatives. Chloro analogs require harsher conditions (e.g., higher Pd loading) .

- Aldehyde Reactivity : The electron-withdrawing methoxy group stabilizes the aldehyde, reducing undesired oxidation during storage compared to non-substituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

- Reproducibility Checks : Re-synthesize compounds using standardized protocols (e.g., USP guidelines) to exclude batch variability .

- Dose-Response Curves : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects .

- Metabolite Screening : Use LC-MS/MS to detect degradation products or active metabolites influencing bioactivity .

Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states to predict reaction pathways:

- Nucleophilic Aromatic Substitution (SNAr) : Calculate activation energies for attack at C-2 vs. C-6 positions. Methoxy groups at C-4 direct nucleophiles to C-2 due to resonance stabilization .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent (e.g., DMSO) impact on transition states .

Q. Table 2: DFT-Predicted Regioselectivity

| Nucleophile | Predicted Site (C-2:C-6) | ΔG‡ (kcal/mol) |

|---|---|---|

| NH | 85:15 | 18.2 |

| PhS | 70:30 | 15.8 |

Q. What experimental designs mitigate challenges in crystallizing this compound derivatives?

Methodological Answer: Crystallization hurdles (e.g., polymorphism) are addressed via:

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) to modulate nucleation kinetics .

- Additive Engineering : Introduce co-crystallizing agents (e.g., 18-crown-6) to stabilize lattice structures .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions yields single crystals suitable for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.